3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride
Overview
Description
3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride is a chemical compound with the molecular formula C13H14ClNO. It has a molecular weight of 235.71 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride consists of a biphenyl core with a methoxy group attached to the 3’ position and an amine group attached to the 4 position .Chemical Reactions Analysis
While specific chemical reactions involving 3’-Methoxy-[1,1’-biphenyl]-4-amine hydrochloride are not detailed in the sources retrieved, similar compounds have been involved in various reactions such as Suzuki–Miyaura coupling and protodeboronation .Scientific Research Applications
Antimicrobial and Anticoccidial Activity
3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride and its derivatives have been studied for their potential in treating infections. Specifically, derivatives synthesized through a Michael type addition followed by reduction showed notable in vitro antimicrobial activity. Moreover, certain amine adducts demonstrated significant activity as coccidiostats, offering potential as protective agents against infections like Eimeria tenella in chickens (Georgiadis, 1976).
Inhibition of Melanin Biosynthesis
Research into compounds closely related to 3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride, like (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, has shown that they can inhibit the enzyme tyrosinase. This enzyme is crucial in the biosynthesis of melanin, implying potential applications in treating hyper-pigmentation and as a skin whitening agent due to its UV-blocking effects and superoxide dismutase (SOD)-like activity (Choi et al., 2002).
Molecular Synthesis and Chemical Reactions
The compound and its related analogs play a crucial role in molecular synthesis and various chemical reactions. For example, the kinetics and mechanisms of reactions involving certain derivatives have been studied extensively, offering insights into the rate-determining steps and the influence of substituents on reaction rates. These findings have implications for designing more efficient synthesis processes and understanding chemical reaction dynamics (Castro et al., 2001).
Functional Modification and Polymer Chemistry
3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride and its derivatives have been explored in the context of polymer chemistry. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, leading to increased thermal stability and promising biological activities. This showcases the compound's potential in creating materials with enhanced properties for medical applications (Aly & El-Mohdy, 2015).
Future Directions
properties
IUPAC Name |
4-(3-methoxyphenyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10;/h2-9H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAJACPAPPJAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride | |
CAS RN |
1173083-50-5 | |
Record name | (3'-Methoxy-4-biphenylyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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